molecular formula C25H26ClFO2S B12752248 Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- CAS No. 83493-35-0

Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy-

Katalognummer: B12752248
CAS-Nummer: 83493-35-0
Molekulargewicht: 445.0 g/mol
InChI-Schlüssel: PDWQXDQMQNPRGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- involves multiple steps, including the introduction of the chloro, ethoxy, and phenoxy groups onto the benzene ring. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the correct placement of these groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a compound with additional oxygen-containing groups, while substitution could introduce new functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with specific interactions with biological targets.

    Medicine: Research could explore its potential as a pharmaceutical agent.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- exerts its effects involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzene derivatives with different functional groups, such as:

  • Benzene, 1-chloro-4-methoxy-
  • Benzene, 1-fluoro-2-phenoxy-

Uniqueness

What sets Benzene, 4-(((2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- apart is its unique combination of functional groups, which can confer specific chemical and biological properties not found in other similar compounds.

Eigenschaften

CAS-Nummer

83493-35-0

Molekularformel

C25H26ClFO2S

Molekulargewicht

445.0 g/mol

IUPAC-Name

2-chloro-1-ethoxy-4-[1-[(4-fluoro-3-phenoxyphenyl)methylsulfanyl]-2-methylpropan-2-yl]benzene

InChI

InChI=1S/C25H26ClFO2S/c1-4-28-23-13-11-19(15-21(23)26)25(2,3)17-30-16-18-10-12-22(27)24(14-18)29-20-8-6-5-7-9-20/h5-15H,4,16-17H2,1-3H3

InChI-Schlüssel

PDWQXDQMQNPRGY-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)C(C)(C)CSCC2=CC(=C(C=C2)F)OC3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.